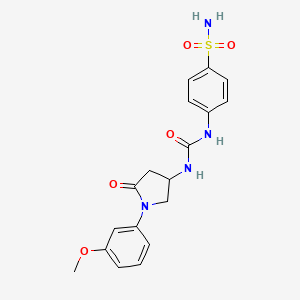

4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

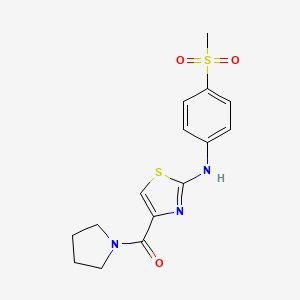

The compound “4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide” is a versatile material used in scientific research. It is a type of ureidobenzenesulfonamides, which are known for their inhibitory effects on carbonic anhydrases .

Synthesis Analysis

The synthesis of similar compounds involves the use of acetonitrile (MeCN) and potassium hydroxide (KOH) in a process that takes about 12 hours at 23 °C . The specific synthesis process for this compound may vary.Chemical Reactions Analysis

Ureidobenzenesulfonamides, including this compound, have been tested for their inhibitory activity against carbonic anhydrases . The specific chemical reactions involving this compound are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

This compound is a type of ureidobenzenesulfonamide, which are known to be selective inhibitors of carbonic anhydrases . Specifically, it has shown inhibitory activity against carbonic anhydrases hCA I, hCA IX, and hCA XII . These enzymes are essential for life as they balance acid and base equilibria in tissues and blood .

Treatment of Hypoxic Cancers: The compound’s inhibitory effects on hCA IX and hCA XII are particularly noteworthy as these enzymes are common targets in the treatment of hypoxic cancers . These enzymes are overexpressed in hypoxic tumors including breast, cervix, and lung carcinomas .

Treatment of Cerebral Edema: The compound has also shown inhibitory activity towards hCA I . This could be of interest for future applications to treat cerebral edema .

Suzuki–Miyaura Coupling

While not directly related to the compound, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s structure suggests that it could potentially be used as a reagent in this process, given the right conditions .

Protodeboronation

Again, while not directly related to the compound, the process of protodeboronation could potentially be applied to it . This process involves the removal of a boron group from an organic compound .

Wirkmechanismus

Target of Action

The primary targets of 4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes are essential for life as they balance acid and base equilibria in tissues and blood through the conversion of carbon dioxide and water into bicarbonate and protons .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the balance of acid and base equilibria in tissues and blood, leading to changes in the physiological environment .

Biochemical Pathways

The inhibition of carbonic anhydrases affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are crucial for maintaining pH balance in the body and facilitating gas exchange in the lungs .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of pH balance and gas exchange processes due to the inhibition of carbonic anhydrases . This can lead to a variety of physiological effects, depending on the specific type of carbonic anhydrase being inhibited .

Eigenschaften

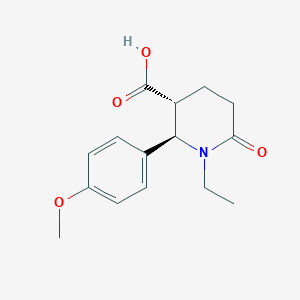

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S/c1-27-15-4-2-3-14(10-15)22-11-13(9-17(22)23)21-18(24)20-12-5-7-16(8-6-12)28(19,25)26/h2-8,10,13H,9,11H2,1H3,(H2,19,25,26)(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLCSYYYYNPUEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)

![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2371973.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)

![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)